3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as DABO, is a synthetic compound that has been extensively researched for its potential use in the development of antiviral drugs. DABO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that inhibit the replication of the human immunodeficiency virus (HIV) by binding to the reverse transcriptase enzyme.
Mecanismo De Acción
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibits the replication of HIV by binding to the reverse transcriptase enzyme, which is responsible for the conversion of viral RNA to DNA. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one binds to a pocket in the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an antiviral drug. Studies have also shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one does not interfere with the normal function of human DNA polymerases, which is important for minimizing potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its high potency against HIV, which makes it a promising candidate for further development as an antiviral drug. However, one limitation of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more potent derivatives of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one that could be used as antiviral drugs. Another area of focus could be the investigation of the potential use of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a therapeutic agent for other viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its potential side effects.
Métodos De Síntesis
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the reaction of 4-methoxyphenylacetonitrile with 2,4-difluoroaniline in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential use as an antiviral drug against HIV. Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a potent inhibitor of HIV replication, with an EC50 value of less than 1 nM. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to be effective against HIV strains that are resistant to other NNRTIs.
Propiedades
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-8-5-13(18)10-15(16)19)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXKHDWDZASPG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.